molecular formula C7H5NO2S B12893035 4-(Thiophen-2-yl)isoxazol-3(2H)-one

4-(Thiophen-2-yl)isoxazol-3(2H)-one

Cat. No.: B12893035
M. Wt: 167.19 g/mol
InChI Key: WOQPGQYAZIEYMC-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)isoxazol-3(2H)-one is an organic compound that features a thiophene ring fused to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid with hydroxylamine to form the corresponding hydroxamic acid, which then undergoes cyclization to yield the isoxazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(Thiophen-2-yl)isoxazol-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde
  • 5-(Thiophen-2-yl)isoxazole-3-carbohydrazide

Uniqueness

4-(Thiophen-2-yl)isoxazol-3(2H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

4-thiophen-2-yl-1,2-oxazol-3-one

InChI

InChI=1S/C7H5NO2S/c9-7-5(4-10-8-7)6-2-1-3-11-6/h1-4H,(H,8,9)

InChI Key

WOQPGQYAZIEYMC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CONC2=O

Origin of Product

United States

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